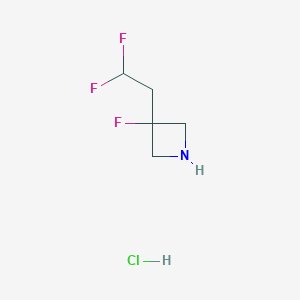

3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride

Overview

Description

Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . The compound you mentioned, “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride”, is a type of azetidine with additional fluoroethyl groups attached to the ring. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring. In the case of “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride”, there would be additional fluoroethyl groups attached to the ring .Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that “3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride” might undergo are not clear from the available information.Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be utilized as a building block for the synthesis of various bioactive molecules. Its structure, featuring both fluorine atoms and an azetidine ring, makes it a candidate for the development of novel pharmaceuticals with potential activities such as enzyme inhibition or receptor modulation .

Materials Science

The unique chemical properties of 3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride may be explored in materials science for the creation of new polymeric materials. The presence of fluorine could impart high thermal stability and resistance to corrosive chemicals, making it suitable for specialty coatings or advanced composite materials .

Environmental Science

In environmental science, this compound’s potential for biodegradation or transformation into less harmful substances could be investigated. Understanding its interaction with environmental enzymes or microbes could lead to insights into the detoxification of fluorinated pollutants .

Analytical Chemistry

This compound could serve as a standard or reagent in analytical chemistry, particularly in the development of methods for detecting and quantifying fluorinated compounds in various matrices. Its stability and distinctive fluorine content make it a valuable reference for calibration in techniques like NMR or mass spectrometry .

Pharmacology

Pharmacologically, 3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride might be used to study the pharmacokinetics and metabolism of fluorinated drugs. Its metabolites could provide insights into the fate of fluorine-containing drugs within biological systems .

Biochemistry

In biochemistry, the compound could be employed to probe the effects of fluorination on biological molecules. It could be used to synthesize fluorinated analogs of natural compounds, helping to understand how fluorination affects biological activity and protein interactions .

properties

IUPAC Name |

3-(2,2-difluoroethyl)-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-4(7)1-5(8)2-9-3-5;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUGYHBEHJOJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

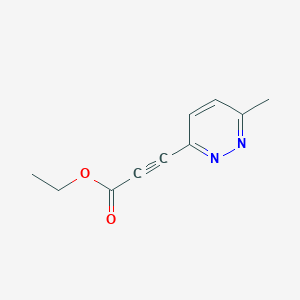

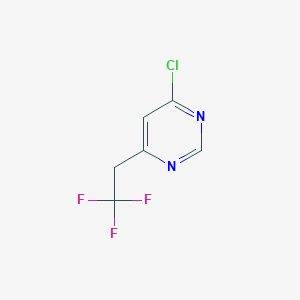

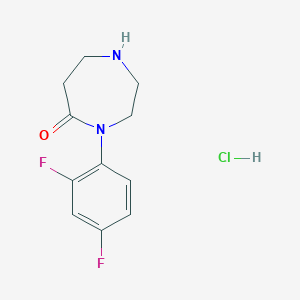

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)

![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)

![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)

![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)

![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)

![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)